

side-by-side comparison of Dnmt1-IN-3 and other epigenetic modifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dnmt1-IN-3*

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A Comparative Guide to Dnmt1-IN-3 and Other Epigenetic Modifiers

For Researchers, Scientists, and Drug Development Professionals

Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is a hallmark of many diseases, including cancer. This has led to the development of a diverse array of small molecule inhibitors targeting the enzymes responsible for these modifications. This guide provides a side-by-side comparison of **Dnmt1-IN-3**, a DNA methyltransferase 1 (DNMT1) inhibitor, with other key classes of epigenetic modifiers, including inhibitors of histone deacetylases (HDACs), histone methyltransferases (EZH2), and histone demethylases (LSD1).

Executive Summary

This guide offers a detailed comparison of the biochemical and cellular activities of selected epigenetic inhibitors. **Dnmt1-IN-3** is a potent inhibitor of DNMT1, the key enzyme for maintaining DNA methylation patterns.^[1] Its performance is here benchmarked against other DNMT inhibitors as well as inhibitors targeting different layers of epigenetic regulation. The data presented is intended to aid researchers in selecting the appropriate tools for their studies in cancer biology and drug discovery.

Data Presentation: A Quantitative Comparison of Epigenetic Inhibitors

The following tables summarize the in vitro potency of **Dnmt1-IN-3** and other representative epigenetic modifiers against their primary targets.

Table 1: DNMT Inhibitors

Compound	Target(s)	IC50	Notes
Dnmt1-IN-3	DNMT1	0.777 μ M	Binds to the S-adenosyl-L-methionine (SAM) site. [1]
RG108	DNMT1	115 nM	A non-nucleoside inhibitor that blocks the enzyme's active site. [2] [3] [4]
SGI-1027	DNMT1, DNMT3A, DNMT3B	12.5 μ M (DNMT1), 8 μ M (DNMT3A), 7.5 μ M (DNMT3B)	A quinoline-based compound that acts as a SAM-competitive inhibitor. [5] [6] [7] [8] [9]

Table 2: HDAC Inhibitors

Compound	Target(s)	IC50	Notes
Vorinostat (SAHA)	Pan-HDAC	~10 nM	A potent non-selective HDAC inhibitor. [1] [10] [11] [12] [13]
Romidepsin (FK228)	HDAC1, HDAC2	36 nM (HDAC1), 47 nM (HDAC2)	A potent inhibitor of Class I HDACs. [14] [15] [16] [17] [18]

Table 3: EZH2 Inhibitors

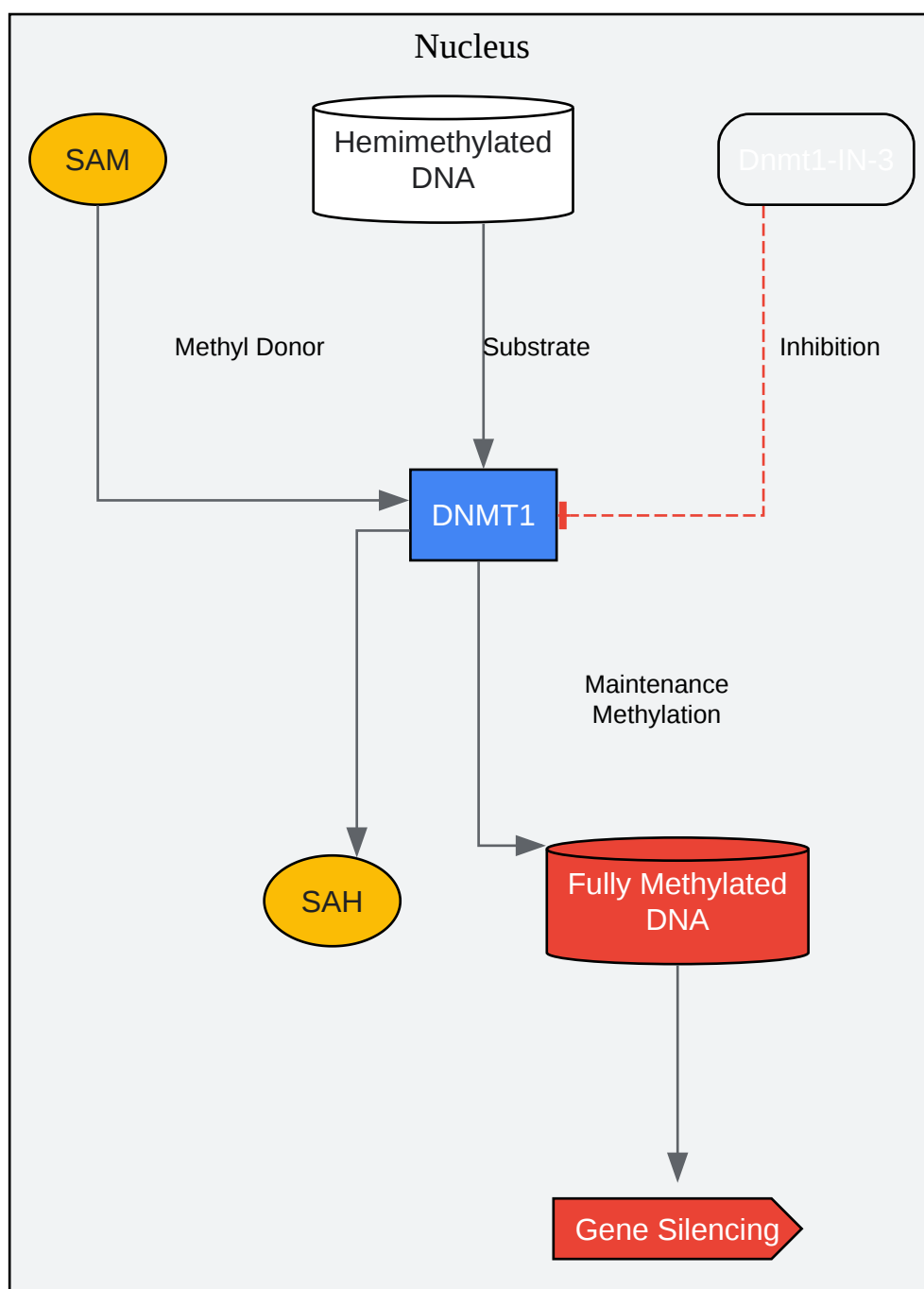
Compound	Target(s)	IC50	Notes
Tazemetostat (EPZ-6438)	EZH2 (wild-type and mutant)	11 nM	An orally bioavailable, selective inhibitor of EZH2. [19] [20] [21] [22] [23]
GSK126	EZH2	9.9 nM	A highly selective EZH2 methyltransferase inhibitor. [24] [25] [26] [27] [28]

Table 4: LSD1 Inhibitors

Compound	Target(s)	IC50	Notes
Tranylcypromine (2-PCPA)	LSD1, MAO-A, MAO-B	20.7 μ M (LSD1)	An irreversible inhibitor of LSD1 and monoamine oxidases. [29] [30] [31] [32]
GSK-LSD1	LSD1	16 nM	An irreversible and selective LSD1 inhibitor. [33] [34] [35] [36]

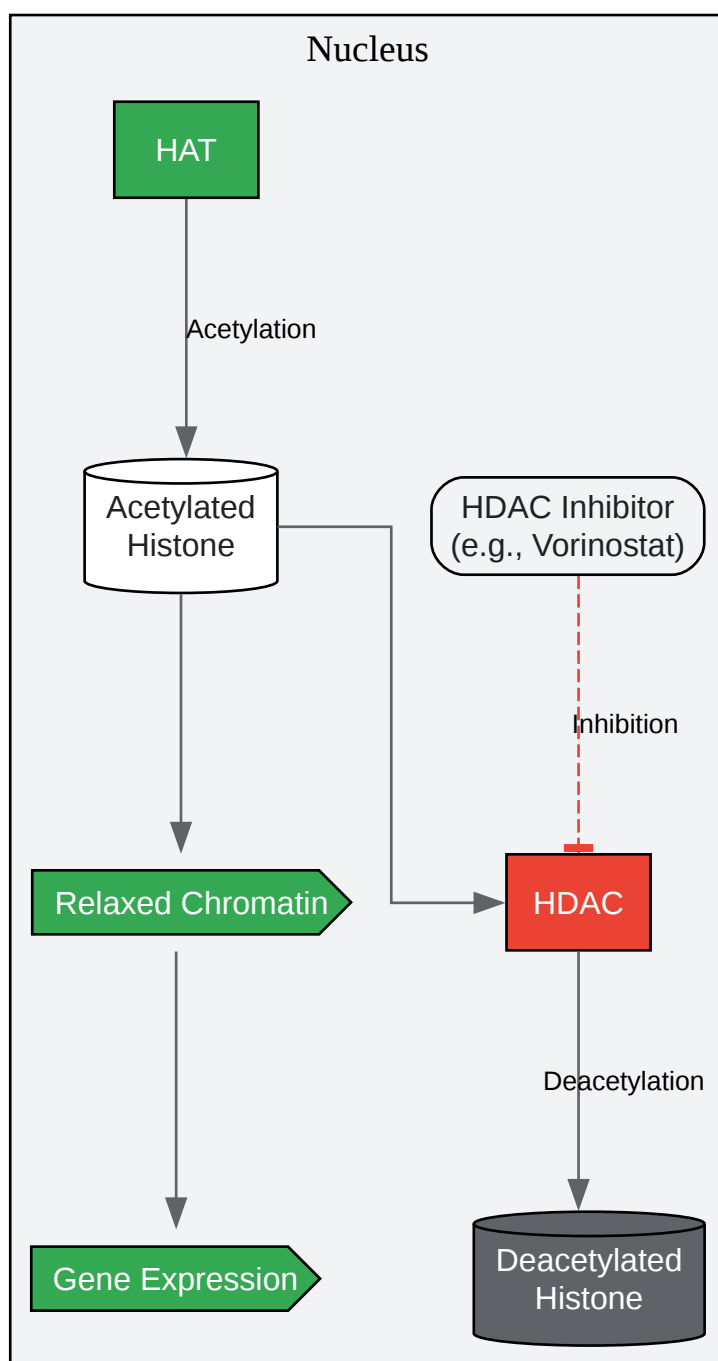
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary signaling pathways affected by these classes of epigenetic modifiers.



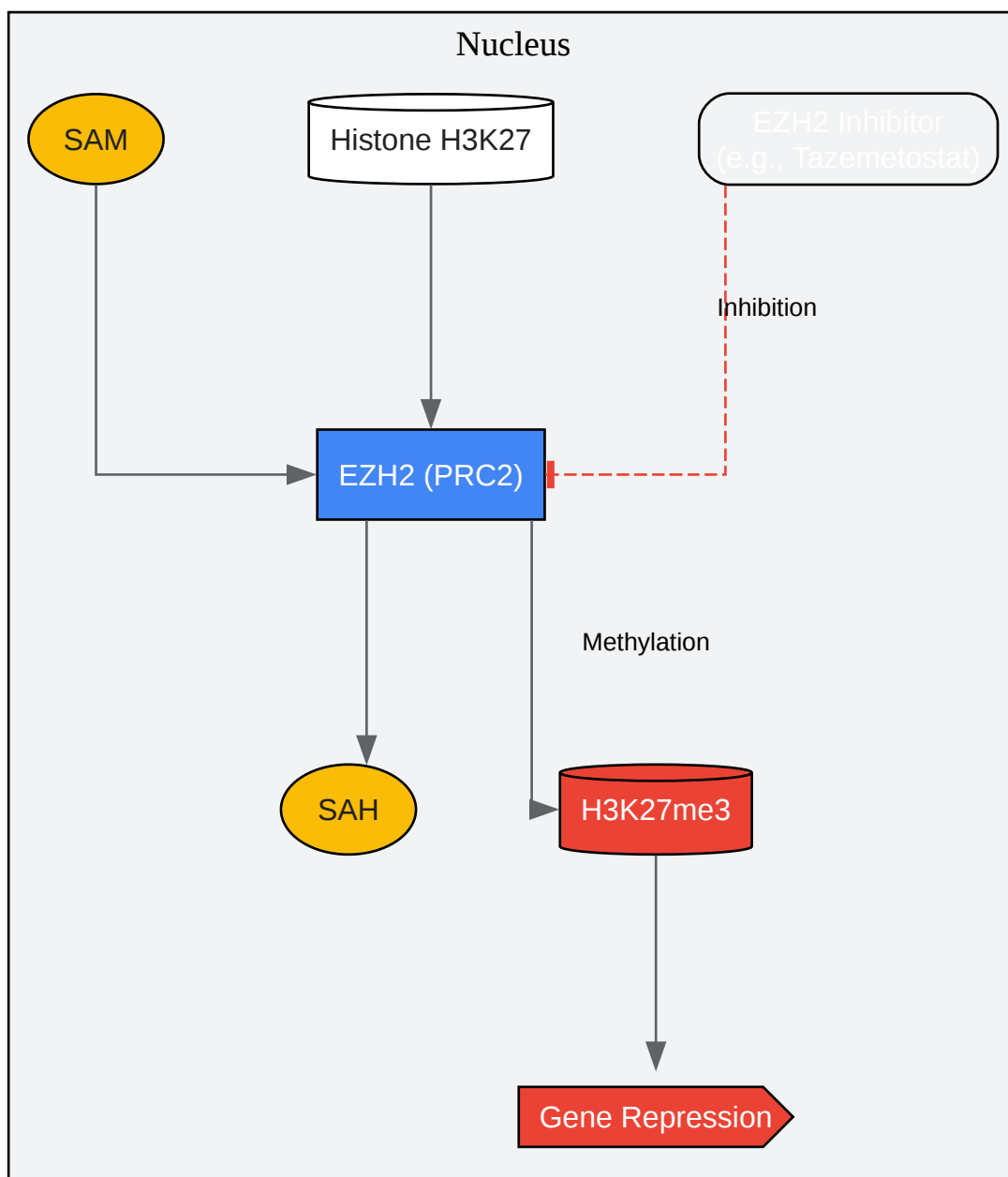
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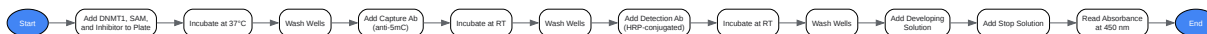
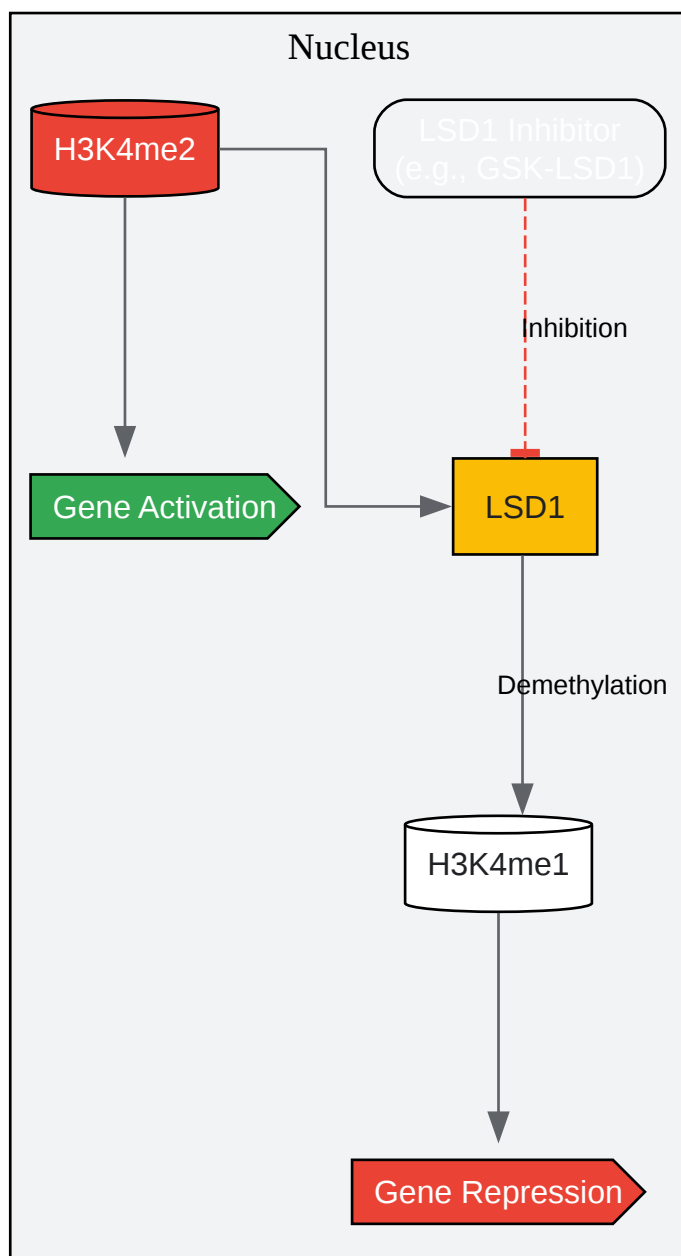
Figure 1: Simplified DNA Methylation Pathway and Inhibition by **Dnmt1-IN-3**.

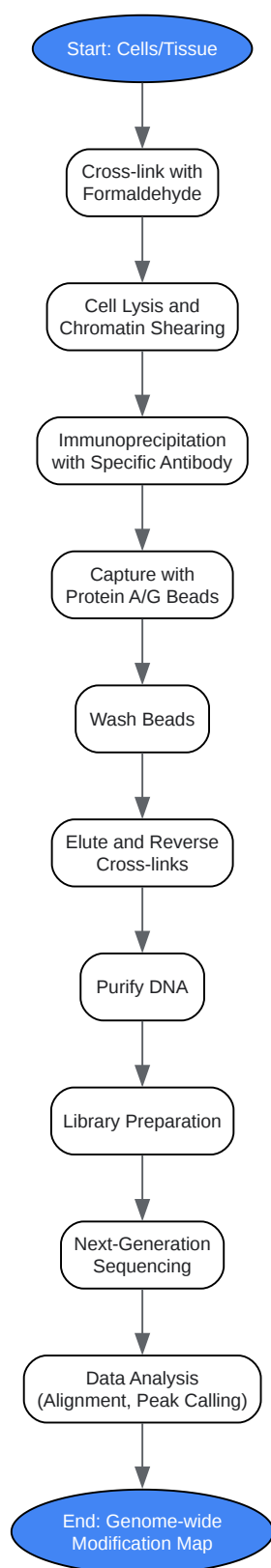


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Figure 2: Histone Deacetylation and Inhibition by HDAC Inhibitors.







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References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 8. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. apexbt.com [apexbt.com]
- 13. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]
- 22. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. caymanchem.com [caymanchem.com]
- 27. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. GSK126 (GSK-2816126; GSK-2816126A)| Histone Methyltransferase inhibitor | EZH2 Inhibitor | CAS 1346574-57-9 | inhibitor of EZH2 | Buy GSK-126 (GSK2816126; GSK2816126A) from Supplier InvivoChem [invivochem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. selleckchem.com [selleckchem.com]
- 34. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 35. axonmedchem.com [axonmedchem.com]
- 36. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [side-by-side comparison of Dnmt1-IN-3 and other epigenetic modifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571499#side-by-side-comparison-of-dnmt1-in-3-and-other-epigenetic-modifiers]

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